molecular formula C24H33N3O2S B15008010 Ethyl 4-{[4-(adamantan-1-YL)piperazine-1-carbothioyl]amino}benzoate

Ethyl 4-{[4-(adamantan-1-YL)piperazine-1-carbothioyl]amino}benzoate

Cat. No.: B15008010
M. Wt: 427.6 g/mol
InChI Key: LLISBPCTJRGUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[4-(adamantan-1-YL)piperazine-1-carbothioyl]amino}benzoate is a complex organic compound that features a unique adamantane structure Adamantane is a diamondoid hydrocarbon known for its stability and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[4-(adamantan-1-YL)piperazine-1-carbothioyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of adamantane derivatives with piperazine and benzoic acid derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process. For example, the reaction might involve the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-(adamantan-1-YL)piperazine-1-carbothioyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.

Scientific Research Applications

Ethyl 4-{[4-(adamantan-1-YL)piperazine-1-carbothioyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[4-(adamantan-1-YL)piperazine-1-carbothioyl]amino}benzoate involves its interaction with specific molecular targets. The adamantane structure provides rigidity and stability, which can enhance the compound’s binding affinity to its targets. The piperazine moiety can interact with various receptors and enzymes, potentially modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(adamantan-1-yl)benzoate: Similar structure but lacks the piperazine and carbothioyl groups.

    N-(adamantan-1-yl)amides: Similar adamantane core but different functional groups.

    Piperazine derivatives: Similar piperazine moiety but different substituents.

Uniqueness

Ethyl 4-{[4-(adamantan-1-YL)piperazine-1-carbothioyl]amino}benzoate is unique due to its combination of the adamantane structure with the piperazine and carbothioyl groups. This combination provides a balance of stability, rigidity, and potential biological activity that is not found in many other compounds .

Properties

Molecular Formula

C24H33N3O2S

Molecular Weight

427.6 g/mol

IUPAC Name

ethyl 4-[[4-(1-adamantyl)piperazine-1-carbothioyl]amino]benzoate

InChI

InChI=1S/C24H33N3O2S/c1-2-29-22(28)20-3-5-21(6-4-20)25-23(30)26-7-9-27(10-8-26)24-14-17-11-18(15-24)13-19(12-17)16-24/h3-6,17-19H,2,7-16H2,1H3,(H,25,30)

InChI Key

LLISBPCTJRGUKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.